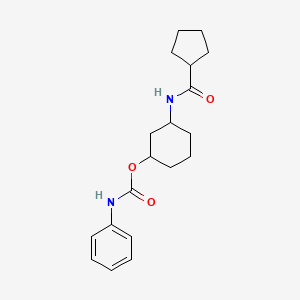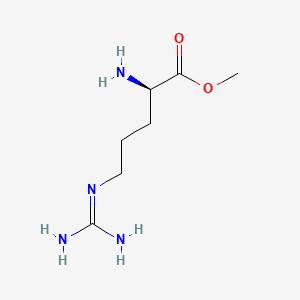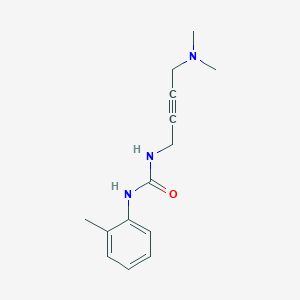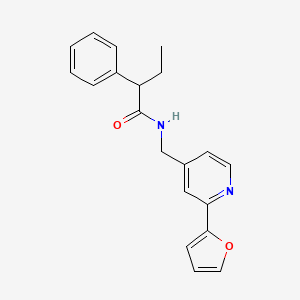
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is commonly referred to as Furan-Pyridine and has been synthesized using various methods. In
Scientific Research Applications
Synthesis and Antifungal Activity
A study involved synthesizing a novel compound with a structure involving furan and pyridine components, similar to the compound . This compound demonstrated good antifungal activity against various pathogens, indicating the potential of such compounds in developing antifungal agents (Xue Si, 2009).
Interaction with Nucleic Acids and Antioxidant Properties
Research on hydrazone complexes with metal ions and their interactions with nucleic acids and bovine serum albumin revealed significant antioxidant properties. This suggests the potential application of compounds with similar moieties in studying DNA interactions and antioxidant effects (P. Sathyadevi et al., 2012).
Synthesis of Cyclic Analogues
The synthesis of cyclic analogues of γ-aminobutyric acid from furan-containing compounds points to the importance of these structures in medicinal chemistry, especially in designing drugs targeting the central nervous system (S. Ebrik et al., 1998).
Biomass Conversion to Chemicals
A process for converting fructose to 5-hydroxymethylfurfural (HMF), a furan derivative, highlights the application of furan-containing compounds in producing renewable chemicals from biomass (Yuriy Román‐Leshkov et al., 2006).
Antimicrobial Activity of Dihydropyridine Derivatives
The study on the synthesis of dihydropyridine derivatives and their antimicrobial activities emphasizes the potential of pyridine-containing compounds in the development of new antimicrobial agents (D. N. Joshi, 2015).
Mechanism of Action
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is collagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in the formation of stable collagen molecules .
Mode of Action
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This interaction results in a decrease in the hydroxyproline content in cells , which is a direct measure of the enzyme’s activity.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This enzyme is responsible for the hydroxylation of proline residues in the collagen molecule, a critical step for the formation of stable collagen triple helices. By inhibiting this enzyme, the compound disrupts the formation of stable collagen molecules, affecting the overall collagen biosynthesis pathway.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide leads to a decrease in the hydroxyproline content in cells . This suggests a reduction in the formation of stable collagen molecules, which could have various molecular and cellular effects depending on the specific context.
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-17(16-7-4-3-5-8-16)20(23)22-14-15-10-11-21-18(13-15)19-9-6-12-24-19/h3-13,17H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCQTRZTNVIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

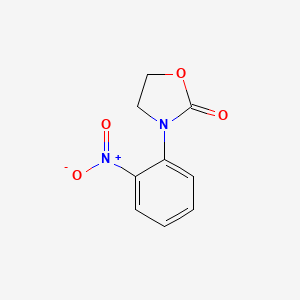
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
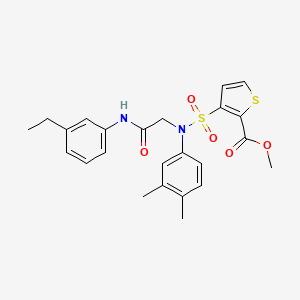
acetate](/img/structure/B2443193.png)
![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)
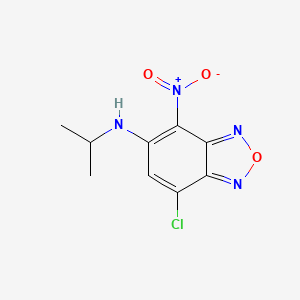
![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2443202.png)
